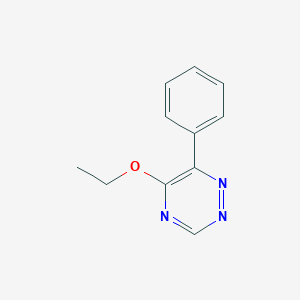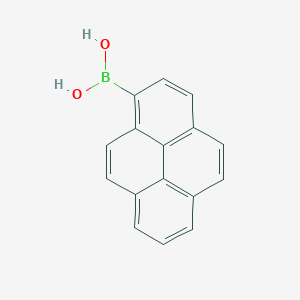
1-芘基硼酸
描述
Synthesis Analysis
The synthesis of 1-pyrenylboronic acid often involves intermolecular dehydration reactions between pyrenylboronic acid and aromatic diamine. These reactions result in the formation of NBN-doped polycyclic aromatic hydrocarbons (PAHs) with pyrene molecules, showcasing the compound's versatility in creating luminescent materials with potential applications in light-harvesting films (Xiao et al., 2022).
Molecular Structure Analysis
1-Pyrenylboronic acid's molecular structure facilitates its binding to DNA strands, enabling efficient photocleavage under visible light irradiation. This interaction is particularly notable in studies demonstrating the compound's ability to cleave supercoiled double-strand circular DNA plasmids through a radical mechanism, mimicking the action of certain antitumor antibiotics (Suenaga et al., 1997; Suenaga et al., 1998).
Chemical Reactions and Properties
Chemically, 1-pyrenylboronic acid has been utilized in creating novel fluorescence probes through the selective modification of halloysite nanotubes, demonstrating a highly specific "turn-off" response to hyperoxide, highlighting the compound's chemoselectivity and potential in oxidative stress research (Zhang et al., 2015).
Physical Properties Analysis
The physical properties of 1-pyrenylboronic acid derivatives have been explored in the context of their fluorescent characteristics. For instance, its ability to form stable and strongly fluorescent derivatives upon reaction with carboxylic acids has been used in liquid chromatography for the determination of various acids, showcasing the compound's versatility and application in analytical chemistry (Nimura et al., 1988).
科学研究应用
次氯酸盐检测的荧光猝灭:袁等(2016)利用了 1-芘基硼酸的荧光猝灭特性,开发了一种测定水中次氯酸盐的方法。该方法具有很高的选择性和灵敏度,检测限低于大多数现有方法 (袁等人,2016)。
光化学 DNA 切割:Suenaga 等人(1997)证明了 1-芘基硼酸可以与 DNA 结合,并在可见光下诱导有效的光切割,而 D-果糖可以抑制这一过程,因为硼酸与糖类形成复合物 (Suenaga 等人,1997)。
用于过氧化氢传感的纳米管改性:张等(2015)用 1-芘基硼酸对埃洛石纳米管进行改性,创造了一种新型的荧光探针,对过氧化氢表现出特定的“关闭”响应。该方法为检测过氧化氢提供了一种灵敏且选择性的方法 (张等人,2015)。
阴离子化学传感器阵列:曹等(2020)使用芘基硼酸衍生物开发了一种荧光化学传感器阵列,用于检测多种阴离子。该阵列可有效同时检测和定量预测混合物中的各种阴离子,并采用低成本且市售的试剂 (曹等人,2020)。
液相色谱中的荧光标记:Nimura 等人(1988)开发了 1-芘基重氮甲烷,这是一种源自 1-芘基硼酸的荧光标记试剂,用于液相色谱测定羧酸。该试剂以其稳定性和灵敏度而著称,增强了对各种酸的检测 (Nimura 等人,1988)。
葡萄糖传感:黄等(2013)使用具有芘荧光团的两亲单硼酸的聚集体,对水溶液中的葡萄糖进行灵敏且选择性的荧光传感 (黄等人,2013)。
作用机制
Target of Action
1-Pyrenylboronic Acid, also known as Pyren-1-ylboronic Acid, is primarily used as a reactive matrix for the analysis of polyfunctional compounds by MALDI mass spectrometry . It interacts with vicinal functional groups under mild conditions and forms covalent adducts .
Mode of Action
1-Pyrenylboronic Acid acts as a derivatizing reagent, capable of interacting with vicinal functional groups under mild conditions and forming covalent adducts . The pyrenyl group in its structure, which has a high ability to absorb UV laser quanta, ensures the detection of analyte derivatives containing a 1-Pyrenylboronic Acid residue as radical cations . This is untypical for MALDI .
Biochemical Pathways
The biochemical pathways affected by 1-Pyrenylboronic Acid are primarily related to its role as a reactive matrix in MALDI mass spectrometry . It has been shown to react with distant OH groups and is applicable to the study of various α-hydroxy acids and vicinal aminols . It also has the capability of forming cyclic covalent adducts with 1,2-diamines .
Pharmacokinetics
It’s important to note that its use is primarily in the field of analytical chemistry rather than therapeutics .
Result of Action
The result of 1-Pyrenylboronic Acid’s action is the formation of covalent adducts with various compounds, enabling their analysis via MALDI mass spectrometry . This allows for the detection of analyte derivatives containing a 1-Pyrenylboronic Acid residue as radical cations .
Action Environment
The action of 1-Pyrenylboronic Acid is influenced by the conditions under which MALDI mass spectrometry is conducted . Factors such as temperature, laser radiation energy, and the presence of other compounds can affect its ability to form covalent adducts and facilitate the detection of analyte derivatives .
安全和危害
1-Pyrenylboronic acid should be stored in a dark place, sealed in dry, at room temperature . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used .
未来方向
属性
IUPAC Name |
pyren-1-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BO2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEKPLLMFXIZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC3=CC=CC4=C3C2=C(C=C1)C=C4)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408164 | |
| Record name | 1-Pyrenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
164461-18-1 | |
| Record name | 1-Pyrenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyren-1-ylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B70719.png)
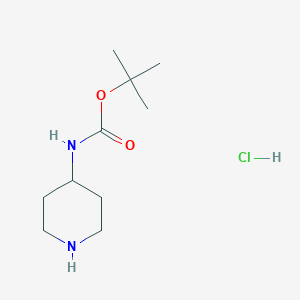
![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)
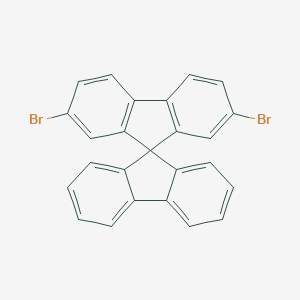

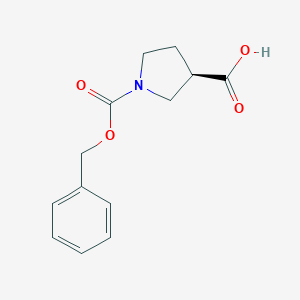
![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)

